molecular formula C7H5ClFNO2 B3022641 Methyl 2-chloro-5-fluoronicotinate CAS No. 847729-27-5

Methyl 2-chloro-5-fluoronicotinate

Cat. No. B3022641
Key on ui cas rn: 847729-27-5
M. Wt: 189.57 g/mol
InChI Key: VYUNQTNDEVFXPO-UHFFFAOYSA-N
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Patent
US08828987B2

Procedure details

The title compound (D69) (0022/105/1) (1.8 g) was prepared according to the experimental procedure described in Description 66 starting from 2-Chloro-5-fluoronicotinic acid (2 g, 11.39 mmol) and trimethylsilyldiazomethane (2M solution in diethyl ether) (17 ml, 34.18 mmol)
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
17 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:10]=[CH:9][C:8]([F:11])=[CH:7][C:3]=1[C:4]([OH:6])=[O:5].[CH3:12][Si](C=[N+]=[N-])(C)C>>[Cl:1][C:2]1[N:10]=[CH:9][C:8]([F:11])=[CH:7][C:3]=1[C:4]([O:6][CH3:12])=[O:5]

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
ClC1=C(C(=O)O)C=C(C=N1)F
Step Two
Name
Quantity
17 mL
Type
reactant
Smiles
C[Si](C)(C)C=[N+]=[N-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C(=O)OC)C=C(C=N1)F
Measurements
Type Value Analysis
AMOUNT: MASS 1.8 g
YIELD: CALCULATEDPERCENTYIELD 83.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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